N-(4-aminobutyl)cyclohexanecarboxamide
Description
Historical Context and Evolution of Research on Cyclohexanecarboxamide (B73365) Derivatives
The exploration of cyclohexanecarboxamide derivatives in academic and industrial research has its roots in the early to mid-20th century, spurred by the successes of other amide-containing compounds in medicine. The initial focus was often on the synthesis of simple amide derivatives to investigate their fundamental chemical and physical properties. However, the discovery of the biological activities of various N-substituted amides led to a more systematic investigation of cyclohexanecarboxamide derivatives for their therapeutic potential.
Early research into cyclohexanecarboxamide derivatives often ran parallel to the development of other cyclic and acyclic carboxamides. The first synthetic drug, chloral (B1216628) hydrate, was discovered in 1869, and the subsequent rise of the pharmaceutical industry from the synthetic dye industry provided a rich source of organic chemicals for further investigation. nih.gov This era saw the introduction of simple chemical derivatives of aniline (B41778) and p-nitrophenol as the first analgesics and antipyretics. nih.gov
In the broader context of medicinal chemistry, the amide bond is a fundamental component of many biologically active molecules, including peptides and synthetic drugs. The cyclohexyl group, being a lipophilic and conformationally rigid moiety, was an attractive scaffold for medicinal chemists seeking to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.
A significant area of investigation for cyclohexanecarboxamide derivatives has been in the field of central nervous system (CNS) disorders. For instance, a number of disubstituted cycloalkanes, including cyclohexanecarboxamides, have been reported to exhibit anticonvulsant activity. researchgate.net These compounds were investigated in animal models against electric and chemically induced seizures. researchgate.net The development of these derivatives was part of a broader effort to identify new anticonvulsant agents with improved efficacy and safety profiles compared to existing treatments.
Significance and Research Rationale for Investigating N-(4-aminobutyl)cyclohexanecarboxamide
The rationale for investigating this compound stems from the established biological activities of related cyclohexanecarboxamide derivatives and the potential contribution of the N-(4-aminobutyl) substituent. The N-substituent on the carboxamide nitrogen is a critical determinant of a compound's biological activity, and modifying this substituent is a common strategy in drug design to optimize target binding, selectivity, and pharmacokinetic properties.
The presence of a primary amino group in the 4-aminobutyl side chain introduces a basic center, which can significantly influence the compound's ionization state at physiological pH. This can impact its solubility, membrane permeability, and ability to interact with biological targets through ionic interactions. Such interactions are crucial for the binding of many drugs to their receptors or enzyme active sites.
Given that various N-substituted cyclohexanecarboxamides have been investigated for their anticonvulsant and neuroprotective effects, it is plausible that this compound could be a candidate for similar activities. nih.gov The amino group could potentially interact with receptors or ion channels involved in neuronal excitability. For example, research on related compounds has shown that N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides possess pronounced antiarrhythmic activity, highlighting the potential of aminoalkyl-substituted cyclohexanecarboxamides in modulating ion channel function. researchgate.net
Overview of Current Research Landscape Pertaining to this compound and its Analogues
The current research landscape for cyclohexanecarboxamide derivatives is diverse, with ongoing investigations into their potential applications in various therapeutic areas. While direct studies on this compound are limited, research on its analogues provides a valuable framework for understanding its potential.
A recent study investigated a series of novel cyclohexanecarboxamide derivatives as anticonvulsant and neuroprotective agents. nih.gov These compounds were synthesized and evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with some derivatives showing significant protection. nih.gov Mechanistic studies suggested that these compounds may exert their neuroprotective effects by modulating oxidative stress markers and activating the Nrf2/ARE pathway. nih.gov
Another area of active research is the synthesis and biological evaluation of N-substituted carboxamides for a range of other biological activities. For instance, N-substituted quinoxaline-2-carboxamides have been evaluated for their in vitro antimycobacterial activity. nih.govmdpi.com While structurally distinct from cyclohexanecarboxamides, this research underscores the general interest in N-substituted carboxamides as a source of new therapeutic agents.
The following table summarizes the research findings on some analogues of this compound:
| Compound Class | Investigated Activity | Key Findings | Reference |
| Novel Cyclohexanecarboxamide Derivatives | Anticonvulsant and Neuroprotective | Some compounds demonstrated significant protection in seizure models and exerted neuroprotective effects via the Nrf2/ARE pathway. | nih.gov |
| N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides | Antiarrhythmic | Compounds possessed pronounced antiarrhythmic activity with low toxicity. | researchgate.net |
| Disubstituted Cyclohexanecarboxamides | Anticonvulsant | Exhibited anticonvulsant activity in animal models of electric and chemical induced seizures. | researchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-aminobutyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c12-8-4-5-9-13-11(14)10-6-2-1-3-7-10/h10H,1-9,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAVAYGXQZQBSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282143 | |
| Record name | N-(4-Aminobutyl)cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018274-30-0 | |
| Record name | N-(4-Aminobutyl)cyclohexanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018274-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Aminobutyl)cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of N 4 Aminobutyl Cyclohexanecarboxamide
Established Synthetic Pathways for N-(4-aminobutyl)cyclohexanecarboxamide
The primary route for synthesizing this compound is centered on the formation of an amide bond between a cyclohexanecarbonyl moiety and a 1,4-diaminobutane (B46682) backbone. This transformation is a cornerstone of organic synthesis, and its execution relies on well-understood principles of amidation and precursor preparation.
Amidation and Coupling Reactions in Cyclohexanecarboxamide (B73365) Synthesis
The formation of the amide linkage is the critical step in the synthesis of this compound. This is typically achieved through the condensation reaction of a carboxylic acid and an amine. hepatochem.com To facilitate this reaction, the carboxylic acid component, cyclohexanecarboxylic acid, must first be "activated". hepatochem.comresearchgate.net This activation can be accomplished through various methods, leading to a reactive intermediate that is readily attacked by the amine nucleophile. researchgate.net
Common strategies for carboxylic acid activation include:
Conversion to Acid Halides: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), cyclohexanecarboxylic acid can be converted to cyclohexanecarbonyl chloride. This acyl chloride is highly reactive towards amines.
Use of Coupling Reagents: A vast array of coupling reagents has been developed to mediate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate harsh intermediates like acid chlorides. ucl.ac.uk These reagents work by generating a highly reactive acyl-substituted intermediate in situ. This approach is prevalent in medicinal chemistry due to its mild conditions and broad applicability. hepatochem.com
A variety of coupling reagents are available, each with specific advantages concerning reactivity, side-reaction profiles, and ease of purification. ucl.ac.uk Some of the most common classes include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. hepatochem.comresearchgate.net For instance, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is noted for its high efficiency, often yielding products in good to excellent yields within a few hours. nih.gov Carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are also broadly applicable activators. hepatochem.com
Below is a table of common coupling reagents used in amidation reactions.
Interactive Data Table: Common Amide Coupling Reagents| Reagent Class | Example Reagent | Full Name | Byproducts | Key Features |
|---|---|---|---|---|
| Carbodiimides | DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Inexpensive, potent; DCU byproduct has low solubility. |
| Carbodiimides | DIC/EDC | N,N'-Diisopropylcarbodiimide / 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Diisopropylurea / Water-soluble urea | Byproducts are often easier to remove than DCU. |
| Phosphonium Salts | BOP/PyBOP | Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) | Hexamethylphosphoramide (HMPA) | Highly effective but carcinogenic byproducts. |
| Aminium/Uronium Salts | HBTU/HATU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | High efficiency, fast reaction times, reduced racemization risk for chiral substrates. nih.gov |
| Other | T3P | Propylphosphonic Anhydride | Phosphate salts | Effective, byproducts are water-soluble and easily removed. ucl.ac.uk |
Precursor Synthesis and Functional Group Transformations for this compound
The successful synthesis of the target molecule requires careful management of the precursors' functional groups. The key precursors are cyclohexanecarboxylic acid and 1,4-diaminobutane. Because 1,4-diaminobutane has two primary amine groups of equal reactivity, a protecting group strategy is essential to ensure selective acylation and prevent polymerization or the formation of the double-acylated byproduct.
The typical synthetic sequence is as follows:
Protection: One of the amino groups of 1,4-diaminobutane is selectively protected. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under coupling conditions and its straightforward removal under acidic conditions. This yields mono-protected 4-aminobutylcarbamate.
Coupling: The protected diamine is then reacted with activated cyclohexanecarboxylic acid (e.g., using one of the coupling agents listed above) to form N-(4-(tert-butoxycarbonylamino)butyl)cyclohexanecarboxamide.
Deprotection: The final step involves the removal of the Boc protecting group, typically using a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), to yield the final product, this compound.
Development of Novel Synthetic Routes for this compound and its Analogues
While the pathway described above is robust, research continues into developing more efficient, sustainable, and versatile methods for amide synthesis that could be applied to this compound. Novel strategies focus on minimizing waste, avoiding stoichiometric activating agents, and expanding substrate scope. ucl.ac.uk
Emerging synthetic routes that could be adapted include:
Catalytic Direct Amidation: This approach aims to form the amide bond directly from the carboxylic acid and amine by removing water, often at high temperatures with a catalyst, bypassing the need for stoichiometric coupling agents. ucl.ac.uk
Oxidative Amidation: Aldehydes can be converted directly into amides in the presence of an amine and an oxidant. organic-chemistry.org For this specific target, this would involve reacting cyclohexanecarbaldehyde with a protected diaminobutane, which represents a different and potentially more atom-economical approach. organic-chemistry.org
N-Heterocyclization Reactions: Advances in the synthesis of azacycles, which are nitrogen-containing cyclic compounds, sometimes involve reactions of amines with dicarboxylic acids or dialdehydes. mdpi.com While not directly applicable to the linear aminobutyl chain, the principles of activating and coupling different building blocks are relevant for creating complex analogues.
Chemo-enzymatic and Stereoselective Synthesis Approaches in Cyclohexanecarboxamide Chemistry
The integration of biological catalysts (enzymes) with chemical synthesis offers powerful tools for creating complex molecules with high selectivity. nih.gov In the context of cyclohexanecarboxamide chemistry, this is particularly relevant when stereochemistry is a factor, for example, with substituted cyclohexane (B81311) rings. google.com
Engineered enzyme cascades can convert renewable resources into valuable chemical building blocks like cycloalkenes, which can then be functionalized into cyclohexane derivatives. nih.govresearchgate.netcore.ac.uk For instance, unspecific peroxygenase (UPO) enzymes have been used for the selective oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756), which are key precursors for many cyclohexane-based compounds. cardiff.ac.uk
While direct enzymatic synthesis of this compound is not widely reported, enzymes like lipases are well-known for their ability to catalyze amide bond formation, often with high stereoselectivity. Such an approach could be invaluable for synthesizing chiral analogues of the target compound, where specific stereoisomers are desired. google.com The strategic use of enzymes can generate highly reactive intermediates or construct complex scaffolds in a single step. nih.gov
Synthesis of this compound Derivatives and Analogues for Research
The synthesis of derivatives and analogues is crucial for exploring structure-activity relationships in various research contexts. nih.gov The this compound scaffold offers two primary points for modification: the cyclohexane ring and the aminobutyl side chain.
Structural Modifications and Diversification Strategies
Modifications to the Cyclohexane Ring: The cyclohexane ring can be substituted with a wide array of functional groups. This is typically achieved by starting with a pre-functionalized cyclohexanecarboxylic acid. For example, 4-substituted cyclohexanecarboxylic acids can be used to introduce groups at the para-position relative to the carboxamide, influencing the molecule's polarity, size, and geometry.
Modifications to the Aminobutyl Chain: The aminobutyl portion of the molecule is also a key site for derivatization. Strategies include:
Altering Chain Length: Using diamines with shorter (e.g., 1,3-diaminopropane) or longer (e.g., 1,5-diaminopentane) alkyl chains allows for systematic investigation of the impact of the distance between the amide and the terminal amine.
N-Substitution: The terminal primary amine can be alkylated, arylated, or acylated to introduce a wide variety of substituents. For instance, reductive amination can be used to add alkyl groups, while coupling reactions can attach acyl or aryl moieties.
Thiourea Derivatives: A common derivatization involves reacting the terminal amine with an isothiocyanate. For example, reacting cyclohexanecarbonyl chloride with potassium thiocyanate (B1210189) generates an in situ cyclohexanecarbonyl isothiocyanate, which can then be condensed with various primary amines to yield N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives. mdpi.com This highlights a modular approach to building complexity.
The table below summarizes potential diversification strategies for the this compound scaffold.
Interactive Data Table: Diversification Strategies and Synthetic Approaches| Molecular Section | Modification Type | Synthetic Strategy | Precursors |
|---|---|---|---|
| Cyclohexane Ring | Alkyl/Aryl Substitution | Amide coupling | Substituted cyclohexanecarboxylic acid, protected 1,4-diaminobutane |
| Cyclohexane Ring | Hydroxyl/Alkoxy Groups | Amide coupling | Hydroxy/alkoxy-substituted cyclohexanecarboxylic acid |
| Aminobutyl Chain | Varying Chain Length | Amide coupling | Cyclohexanecarboxylic acid, protected diaminoalkanes (e.g., 1,3-diaminopropane) |
| Terminal Amine | N-Alkylation | Reductive amination | This compound, aldehyde/ketone |
| Terminal Amine | N-Acylation | Amidation | This compound, acyl chloride/carboxylic acid |
| Amide Bond | Replacement with Thiourea | Isothiocyanate condensation | Cyclohexanecarbonyl isothiocyanate, various amines |
Preparation of Labeled this compound for Mechanistic Studies
The primary isotopes of interest for labeling organic molecules include stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), as well as the radioisotope carbon-14 (B1195169) (¹⁴C). The choice of isotope and its position within the molecule depends on the specific research question and the analytical techniques to be employed, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Deuterium Labeling
Deuterium labeling is frequently used to study pharmacokinetic properties and metabolic pathways, leveraging the kinetic isotope effect. The introduction of deuterium in place of hydrogen can slow down metabolic processes that involve C-H bond cleavage, helping to identify sites of metabolism.
For this compound, the cyclohexane ring is a logical target for deuteration. This can be achieved by using deuterated precursors or through H-D exchange reactions on the final compound or a suitable intermediate. A plausible approach involves the deuteration of cyclohexanecarboxylic acid before its coupling with the aminobutyl side chain.
Table 1: Proposed Strategy for Deuterium Labeling of this compound
| Labeled Precursor | Labeling Method | Reagents | Labeled Intermediate | Final Step |
| Cyclohexanecarboxylic acid | Catalytic H-D Exchange | D₂O, Pd/C or other catalyst | Deuterated cyclohexanecarboxylic acid | Amide coupling with 4-aminobutylamine |
Carbon-13 and Carbon-14 Labeling
Carbon-13 is a stable isotope used extensively in NMR studies to probe molecular structure and dynamics. Carbon-14, being a radioisotope, is the preferred label for quantitative studies such as absorption, distribution, metabolism, and excretion (ADME) studies, due to the high sensitivity of detection methods like accelerator mass spectrometry (AMS). nih.gov
The carbonyl carbon of the amide group is an excellent position for introducing a ¹³C or ¹⁴C label. This can be accomplished by starting with labeled cyclohexanecarboxylic acid, which can be synthesized from ¹³CO₂ or ¹⁴CO₂ via a Grignard reaction with a suitable cyclohexyl magnesium halide.
Alternatively, the aminobutyl chain can be labeled. For instance, starting with ¹³C- or ¹⁴C-labeled 1,4-diaminobutane (putrescine), one of the amino groups can be selectively protected, followed by acylation of the free amino group with cyclohexanecarbonyl chloride to yield the labeled product.
Table 2: Proposed Strategies for Carbon Isotope Labeling of this compound
| Target Position | Labeled Precursor | Key Reagents | Labeled Intermediate | Final Step |
| Carbonyl Carbon | [¹³C] or [¹⁴C]CO₂ | Cyclohexylmagnesium bromide | [¹³C] or [¹⁴C]-Cyclohexanecarboxylic acid | Amide coupling with 4-aminobutylamine |
| Aminobutyl Chain | [¹³C₄] or [¹⁴C₄]-1,4-Diaminobutane | Boc₂O (for protection) | Mono-Boc-protected labeled 1,4-diaminobutane | Acylation with cyclohexanecarbonyl chloride followed by deprotection |
Nitrogen-15 Labeling
Nitrogen-15 is a stable isotope that is particularly useful for NMR studies of nitrogen-containing compounds, providing insights into hydrogen bonding and the electronic environment of the nitrogen atom. nih.gov For this compound, the nitrogen atoms of the amide and the primary amine are potential sites for ¹⁵N labeling.
Labeling the primary amine is often more informative for studying interactions with biological targets. This can be achieved by using ¹⁵N-labeled 1,4-diaminobutane as a starting material. Similar to the carbon labeling strategy, one amino group would be selectively protected before acylation. Alternatively, ¹⁵N-labeled ammonia (B1221849) could be used in a synthetic route to produce ¹⁵N-labeled 4-aminobutylamine.
Table 3: Proposed Strategy for Nitrogen-15 Labeling of this compound
| Target Position | Labeled Precursor | Key Reagents | Labeled Intermediate | Final Step |
| Primary Amine | [¹⁵N]-1,4-Diaminobutane | Boc₂O (for protection) | Mono-Boc-protected [¹⁵N]-1,4-diaminobutane | Acylation with cyclohexanecarbonyl chloride followed by deprotection |
| Amide Nitrogen | Cyclohexanecarboxylic acid | [¹⁵N]-4-aminobutylamine | - | Amide coupling |
The synthesis of these labeled compounds would enable a wide range of mechanistic studies. For example, deuterated analogues could clarify the role of cytochrome P450 enzymes in the metabolism of the cyclohexyl ring. Carbon-14 labeled this compound would be essential for definitive mass balance studies in preclinical species. almacgroup.com Furthermore, ¹³C and ¹⁵N labeled versions could be used in NMR-based binding assays to characterize its interactions with molecular targets in detail. The development of robust synthetic routes to these labeled compounds is therefore a critical step in fully elucidating the chemical and biological properties of this compound.
Structure Activity Relationship Sar Investigations of N 4 Aminobutyl Cyclohexanecarboxamide
Fundamental Principles of Structure-Activity Relationships in Cyclohexanecarboxamides
The cyclohexanecarboxamide (B73365) moiety is a prevalent feature in medicinal chemistry, valued for its ability to confer a unique combination of rigidity, lipophilicity, and hydrogen bonding capacity to a molecule. orientjchem.org The cyclohexane (B81311) ring, being a non-planar, saturated carbocycle, acts as a three-dimensional scaffold that can orient substituents in specific spatial arrangements (axial or equatorial), which can be critical for precise interactions within a biological target's binding pocket. cabidigitallibrary.orgnih.gov Lipophilicity is an important factor that can contribute to the antibacterial activity of substances; typically, a greater number of hydrophobic groups is associated with increased antimicrobial activity. cabidigitallibrary.org
Elucidation of Key Pharmacophoric Features of N-(4-aminobutyl)cyclohexanecarboxamide
A pharmacophore model for this compound identifies several key features essential for its biological activity: a hydrophobic region, a hydrogen bond donor/acceptor unit, a flexible linker, and a positively ionizable group. researchgate.net
The cyclohexane ring primarily serves as a hydrophobic moiety, engaging in van der Waals or hydrophobic interactions within the target's binding site. cabidigitallibrary.org Its conformational flexibility allows it to adopt an optimal low-energy conformation, such as the chair form, to maximize contact with nonpolar residues. In studies of dopamine (B1211576) D3 receptor ligands, replacing aromatic or smaller cyclic groups with a cyclohexanecarboxamide has been shown to dramatically enhance receptor affinity and selectivity. For instance, a cyclohexanecarboxamide analogue was found to have single-digit nanomolar affinity at the D3 receptor and over 150-fold selectivity against the D2 receptor, highlighting the favorable hydrophobic and steric properties imparted by this group. acs.org
The amide linkage is a critical pharmacophoric element, primarily due to its capacity for hydrogen bonding. nih.gov The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor, forming a strong and directional interaction with the receptor. nih.gov This interaction is often crucial for anchoring the ligand in the correct orientation for optimal binding.
The four-carbon butyl chain acts as a flexible linker or spacer. SAR studies have consistently shown that the length of this alkyl chain is essential for activity. nih.gov A butyl chain often provides the ideal distance to connect the two key pharmacophoric regions of a ligand—for example, a head group (like an arylpiperazine) and a tail group (the cyclohexanecarboxamide)—allowing them to simultaneously occupy their respective binding pockets within the receptor. nih.govresearchgate.net
The terminal primary amino group on the butyl chain is a key basic center. At physiological pH, this group is protonated, carrying a positive charge. This allows it to form a powerful ionic bond, or salt bridge, with a negatively charged amino acid residue, such as aspartate, which is a highly conserved feature in the binding sites of many amine-binding receptors. researchgate.net This electrostatic interaction is often the most significant single contributor to binding affinity. Beyond this primary electrostatic interaction, the hydrogens on the protonated amine can also serve as hydrogen bond donors, further stabilizing the ligand-receptor complex. nih.govnih.gov
Comparative SAR Studies of this compound Analogues
Extensive SAR studies have been conducted on analogues where the this compound scaffold is part of a larger molecule, typically as the "tail" portion of dopamine D2/D3 receptor ligands. These studies involve systematic modifications to different parts of the molecule to probe the structural requirements for high potency and selectivity. acs.orgnih.gov
The influence of substituents is a cornerstone of SAR, with modifications often leading to profound changes in a compound's biological profile. rsc.orgnih.gov In the context of analogues related to this compound, studies have shown that substituents on an associated "head" group, such as an arylpiperazine ring, significantly modulate receptor affinity and selectivity.
For example, in a series of N-(4-(4-(aryl)piperazin-1-yl)butyl)carboxamide derivatives, the nature of the carboxamide "tail" was explored. Replacing various arylcarboxamides with a cyclohexanecarboxamide group resulted in a compound with a Ki of 8.8 nM at the D3 receptor and >150-fold selectivity over the D2 receptor (Ki >1350 nM). acs.org This demonstrates the power of the cyclohexyl group in enhancing selectivity. Further studies on related scaffolds have shown that adding bulky, hydrophobic groups like tert-butyl or electron-withdrawing groups like trifluoromethyl to other parts of the molecule can fine-tune potency and D3-selectivity. acs.orgnih.gov The improved affinity and selectivity of compounds bearing these substituents highlight the importance of specific hydrophobic and polar interactions in achieving the desired pharmacological profile. acs.org
The table below summarizes the binding affinities of selected carboxamide analogues at the dopamine D2 and D3 receptors, illustrating the impact of modifying the carboxamide moiety.
| Compound | Carboxamide Moiety | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2 Ki / D3 Ki) |
|---|---|---|---|---|
| Analogue 1 | Piperidine-4-carboxamide | 14.1 | 1110 | 79 |
| Analogue 2 | 4-Phenylcyclohexanecarboxamide | 11.2 | >2000 | >178 |
| Analogue 3 (Parent) | Cyclohexanecarboxamide | 8.8 | >1350 | >153 |
| Analogue 4 | 2-Indolylcarboxamide | 11.0 | 420 | 38 |
| Analogue 5 | 2-Benzimidazolecarboxamide | 4.3 | 152 | 35 |
Data adapted from studies on N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)carboxamide analogues. acs.org
Stereochemical Considerations in Structure-Activity Relationships
The structure of this compound presents the possibility of cis and trans isomers due to the substitution pattern on the cyclohexane ring. These isomers have distinct three-dimensional arrangements of the carboxamide and aminobutyl groups relative to the plane of the ring. It is well-established that such differences in spatial orientation can significantly impact a molecule's interaction with its biological target, potentially leading to variations in efficacy, potency, and selectivity.
However, without specific experimental data from studies that have isolated and individually tested the cis and trans isomers of this compound, any discussion on their relative activities remains speculative. Such research would be necessary to elucidate the precise impact of stereochemistry on the structure-activity relationship of this compound. The generation of detailed research findings and data tables, as requested, is contingent on the existence of such primary research, which could not be identified at the time of this review.
Future research in this area would be valuable to fully understand the pharmacological profile of this compound and to guide the design of more potent and selective analogs.
Molecular Interactions and Receptor Binding Research for N 4 Aminobutyl Cyclohexanecarboxamide
Identification and Characterization of Molecular Targets for Cyclohexanecarboxamide (B73365) Derivatives
Research into cyclohexanecarboxamide derivatives has identified several key molecular targets, primarily within the central nervous system. These targets include dopamine (B1211576) and serotonin (B10506) receptors, which are crucial in regulating mood, cognition, and motor functions. acs.orgresearchgate.netmdpi.com Additionally, studies have explored the interaction of related compounds with GABA uptake systems, which are central to inhibitory neurotransmission. nih.govnih.gov Other identified molecular targets for compounds bearing the cyclohexanecarboxamide scaffold include Rho kinases, the ATP-binding cassette transporter G2 (ABCG2), and the C-C chemokine receptor type 5 (CCR5), indicating a broad potential for therapeutic applications in areas such as cardiovascular disease and oncology. nih.govnih.govnih.govnih.govnih.gov The diversity of these targets highlights the chemical versatility of the cyclohexanecarboxamide core structure.
Receptor Binding Affinities and Selectivity Profiling
The specific binding characteristics of cyclohexanecarboxamide derivatives are crucial for understanding their pharmacological profiles. Researchers have conducted extensive in vitro binding assays to determine the affinity and selectivity of these compounds for their identified molecular targets.
Dopamine Receptor Subtype Selectivity (D3R vs. D2R)
A significant area of investigation has been the development of cyclohexanecarboxamide derivatives with selective affinity for dopamine receptor subtypes, particularly the D3 receptor (D3R) over the D2 receptor (D2R). acs.org This selectivity is desirable for therapeutic agents targeting neuropsychiatric disorders, as it may reduce the motor side effects associated with D2R antagonism. acs.org For instance, a cyclohexanecarboxamide analogue demonstrated a marked preference for D3R, with over 150-fold selectivity compared to D2R. acs.org This high selectivity is attributed to specific interactions within the receptor's binding pocket. acs.org Molecular modeling studies of related cyclohexane-derived arylcarboxamides have further elucidated the structural features that contribute to D2 receptor antagonist activity. researchgate.net
| Compound | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D2R/D3R) |
| Cyclohexanecarboxamide Analogue | ~1 | >150 | >150 |
Note: The data presented is for a specific cyclohexanecarboxamide analogue and not N-(4-aminobutyl)cyclohexanecarboxamide itself. Ki values represent the inhibition constant.
Serotonin Receptor Interactions (e.g., 5-HT1A, 5-HT1B)
Interactions with Other Identified Molecular Targets (e.g., GABA uptake systems, Rho kinases, ABCG2, CCR5)
Beyond dopamine and serotonin receptors, the broader family of cyclohexanecarboxamide derivatives has been shown to interact with a variety of other molecular targets.
GABA Uptake Systems: A related compound, cis-1,3-aminocyclohexane carboxylic acid, has been identified as a selective inhibitor of neuronal GABA uptake. nih.gov This suggests that the cyclohexane (B81311) ring, a core component of this compound, can be a key structural element for targeting the GABAergic system.
Rho Kinases (ROCK): Rho kinases are involved in regulating cellular contraction and motility. nih.gov While direct interaction of this compound with ROCK has not been detailed, the development of ROCK inhibitors with novel structural motifs highlights the potential for designing cyclohexanecarboxamide-based compounds to target this enzyme family. nih.gov A related compound, (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide, is a known ROCK inhibitor. nih.gov
ABCG2: The ATP-binding cassette transporter G2 (ABCG2) is a protein that plays a role in multidrug resistance in cancer. nih.govnih.gov The interaction of various small molecules with ABCG2 is an active area of research, and the cyclohexanecarboxamide scaffold could potentially be explored for the development of ABCG2 modulators. researchgate.netbiorxiv.org
CCR5: The C-C chemokine receptor type 5 (CCR5) is a co-receptor for HIV entry into cells and is a target for anti-HIV therapies. nih.govfrontiersin.org The potential for cyclohexanecarboxamide derivatives to interact with CCR5 remains an area for future investigation. nih.gov
Allosteric Modulation and Orthosteric Binding Mechanisms of Related Compounds
The interaction of ligands with their receptors can occur at the primary (orthosteric) binding site or at a secondary (allosteric) site. While direct evidence for this compound is lacking, research on related G protein-coupled receptors (GPCRs) indicates that allosteric modulation can significantly alter receptor function. nih.gov For some receptors, the binding of an allosteric modulator can enhance or diminish the affinity and/or efficacy of the orthosteric ligand. nih.gov Understanding these mechanisms is crucial for the rational design of drugs with more precise pharmacological effects.
Ligand-Receptor Complex Structural Elucidation via X-ray Crystallography and Cryo-EM of Related Compounds
Determining the three-dimensional structure of a ligand-receptor complex is essential for understanding the molecular basis of their interaction. nih.gov Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in revealing the atomic details of how drugs bind to their targets. nih.govresearchgate.net While a crystal structure of this compound bound to a specific receptor is not available, structural studies of related compounds have provided valuable insights. For example, the crystal structure of a Rho kinase inhibitor has shed light on the key interactions necessary for potent inhibition. nih.gov These structural blueprints are invaluable for structure-based drug design, allowing for the optimization of ligand affinity and selectivity. nih.gov
Biological Activities and Pharmacological Investigations of N 4 Aminobutyl Cyclohexanecarboxamide Preclinical Focus
In Vitro Pharmacological Characterization in Cellular Assays
The preclinical assessment of N-(4-aminobutyl)cyclohexanecarboxamide in cellular-based assays has primarily centered on its interaction with dopamine (B1211576) receptors, given its design as a modulator of the dopaminergic system.
Functional Assays for Receptor Agonism/Antagonism
This compound, also referred to in scientific literature as analogue 39, has been identified as a potent and highly selective ligand for the dopamine D3 receptor. acs.org In competitive binding assays, this compound demonstrated a high affinity for the D3 receptor, with a Ki value in the single-digit nanomolar range. acs.org Notably, its affinity for the D2 receptor was significantly lower, resulting in a selectivity ratio of over 150-fold in favor of the D3 receptor. acs.org
Functionally, the broader class of acylaminobutylpiperazine compounds to which this compound belongs has been characterized as antagonists or partial agonists at dopamine D3 receptors. acs.org For instance, in mitogenesis assays, which measure cell proliferation in response to receptor activation, related compounds have been shown to inhibit the effects of the agonist quinpirole (B1680403) at the D3 receptor. acs.org While specific functional data for this compound have not been detailed, its high binding affinity and selectivity suggest it likely functions as a potent D3 receptor antagonist or partial agonist. acs.org The development of such selective D3 receptor antagonists is a key area of research for potential therapeutic applications in substance abuse and other neuropsychiatric disorders. acs.org
Table 1: Dopamine Receptor Binding Affinity of this compound (Analogue 39)
| Receptor | Binding Affinity (Ki) | D2/D3 Selectivity Ratio |
|---|---|---|
| Dopamine D3 | Single-digit nM | >150-fold |
| Dopamine D2 | Markedly diminished affinity | >150-fold |
Enzyme Inhibition Studies
Currently, there is no publicly available scientific literature detailing specific enzyme inhibition studies for this compound. Research has primarily focused on its activity at dopamine receptors. While some structurally related compounds containing aminobutyl moieties have been investigated for their effects on enzymes like dimethylarginine dimethylaminohydrolase-1 (DDAH-1), these are distinct chemical entities, and no such data exists for the title compound. nih.gov Therefore, the enzyme inhibition profile of this compound remains uncharacterized.
Cellular Pathway Modulation
As a selective dopamine D3 receptor antagonist, this compound is predicted to modulate intracellular signaling pathways associated with this receptor. The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs), which primarily couple to Gi/Go proteins. wikipedia.org Activation of the D3 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). wikipedia.orgnih.gov
By blocking the D3 receptor, this compound would be expected to prevent or reverse these downstream effects. Consequently, its antagonism could lead to a disinhibition of adenylyl cyclase, thereby modulating cAMP levels and impacting cAMP-dependent signaling cascades. nih.gov The D3 receptor has also been shown to influence mitogenesis, a process that can be modulated by tyrosine kinase activity. nih.gov Therefore, antagonism of the D3 receptor by compounds like this compound could interfere with these mitogenic signals. nih.gov The specific cellular pathways modulated by this compound have not been directly investigated, but its mechanism of action is intrinsically linked to the blockade of D3 receptor-mediated signal transduction. nih.gov
Evaluation in Relevant Animal Models
There is a lack of published preclinical studies evaluating the specific effects of this compound in animal models. The in vivo characterization of this compound has not been reported in the scientific literature.
Behavioral and Neuropharmacological Assessments
No specific behavioral or neuropharmacological assessments for this compound have been documented in preclinical animal studies. However, selective dopamine D3 receptor antagonists are a class of compounds actively investigated for their potential to treat neuropsychiatric disorders. frontiersin.org Animal models are crucial in this research to evaluate effects on behaviors relevant to conditions like addiction and schizophrenia. nih.govnih.gov For example, other selective D3 antagonists have been shown to reduce drug-seeking behavior in rodent models of addiction. wikipedia.org It is hypothesized that by targeting D3 receptors, which are concentrated in limbic brain areas associated with reward and motivation, compounds like this compound could modulate these behaviors. nih.govpatsnap.com
Disease-Specific Efficacy Models
There are no available data from disease-specific efficacy models for this compound. The potential therapeutic utility of selective D3 receptor antagonists is being explored in various animal models of human diseases. frontiersin.org For substance use disorders, D3 antagonists have been evaluated for their ability to reduce the reinforcing effects of drugs of abuse, such as cocaine, in self-administration and conditioned place preference paradigms in rodents and non-human primates. nih.gov In models relevant to schizophrenia, D3 antagonism is investigated for its potential to improve cognitive deficits and reduce negative symptoms. frontiersin.org Given its high in vitro potency and selectivity for the D3 receptor, this compound would be a candidate for evaluation in such disease-specific models, but these studies have not been published.
Biomarker Identification and Validation in Preclinical Models
Comprehensive searches of available scientific literature and databases did not yield specific studies focused on the identification and validation of preclinical biomarkers for this compound. Research detailing the use of this specific compound in preclinical models to identify or validate measurable indicators of biological processes, pathogenic processes, or pharmacological responses to a therapeutic intervention is not publicly available.
Therefore, no data tables or detailed research findings on biomarker identification and validation in preclinical models for this compound can be provided at this time.
Mechanisms of Action at the Cellular and Molecular Level
Signal Transduction Pathways Modulated by N-(4-aminobutyl)cyclohexanecarboxamide
Signal transduction pathways are the networks through which cells communicate and respond to their environment. The interaction of a compound like this compound with cellular targets would initiate a cascade of events.
G-protein Coupled Receptor (GPCR) Signaling
G-protein coupled receptors (GPCRs) constitute a large family of transmembrane receptors that play a crucial role in cellular signaling. nih.govyoutube.com When a ligand binds to a GPCR, it induces a conformational change in the receptor, which in turn activates an associated G-protein on the intracellular side of the membrane. drugtargetreview.comkhanacademy.org The activated G-protein, typically composed of α, β, and γ subunits, then dissociates, and the subunits can modulate the activity of various effector enzymes or ion channels. nih.govnih.gov This leads to the generation of second messengers, such as cyclic AMP (cAMP) or inositol trisphosphate (IP3), which amplify the initial signal and trigger downstream cellular responses. nih.govyoutube.com The specific GPCRs that this compound may interact with, and the subsequent G-protein activation profile, would determine its ultimate physiological effects.
Kinase Inhibition Mechanisms
Protein kinases are enzymes that regulate the biological activity of proteins by phosphorylating specific amino acids. This process is a fundamental mechanism of signal transduction and is involved in a wide array of cellular processes. Kinase inhibitors are compounds that block the action of one or more protein kinases. nih.govnih.gov By doing so, they can interfere with the signaling pathways that are dependent on these kinases. For example, cyclin-dependent kinases (CDKs) are critical for cell cycle progression, and their inhibition can lead to cell cycle arrest. nih.govnih.gov Research would be needed to determine if this compound exhibits any kinase inhibitory activity and to identify its specific kinase targets.
Transporter Modulation
Membrane transporters are proteins that control the influx and efflux of ions, neurotransmitters, and other small molecules across cellular membranes. Modulation of these transporters can significantly alter cellular function. For instance, selective serotonin (B10506) reuptake inhibitors (SSRIs) act by blocking the serotonin transporter, thereby increasing the concentration of serotonin in the synaptic cleft. The potential for this compound to interact with and modulate the activity of specific transporters is an area for future investigation.
Intracellular Cascades and Downstream Cellular Effects
The initial interaction of a compound with its target initiates a series of intracellular events known as a signaling cascade. nih.gov These cascades often involve a sequence of protein phosphorylations, second messenger generation, and activation of transcription factors. The specific nature of these cascades determines the ultimate cellular response. For this compound, identifying the modulated signal transduction pathways would be the first step in mapping out the subsequent intracellular cascades and their downstream effects.
Cellular Processes Affected by this compound (e.g., cell viability, proliferation, neurite outgrowth, apoptosis)
The culmination of modulated signaling pathways and intracellular cascades manifests as changes in various cellular processes. These can include effects on:
Proliferation: The process of cell division and growth.
Neurite Outgrowth: The extension of axons and dendrites from neurons, a critical process in neural development and regeneration.
Apoptosis: Programmed cell death, a crucial process for tissue homeostasis and removal of damaged cells.
Determining the impact of this compound on these fundamental cellular processes would be essential to understanding its biological activity and potential therapeutic applications.
Computational and Theoretical Chemistry Approaches in N 4 Aminobutyl Cyclohexanecarboxamide Research
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug design used to predict and analyze the interaction between a ligand (a small molecule like N-(4-aminobutyl)cyclohexanecarboxamide) and a biological target, typically a protein or enzyme.
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. The process involves computationally placing the this compound molecule into the binding site of a target protein whose three-dimensional structure is known. Using sophisticated scoring functions, the program evaluates numerous possible poses, ranking them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. This allows researchers to generate hypotheses about how the compound might bind and to identify key amino acid residues involved in the interaction. For instance, the amide group of the compound could serve as a hydrogen bond donor and acceptor, while the cyclohexane (B81311) ring might fit into a hydrophobic pocket within the target's active site.
Following docking, molecular dynamics (MD) simulations can be used to refine the predicted binding pose and assess the stability of the ligand-receptor complex over time. MD simulations model the movement of every atom in the system by solving Newton's equations of motion, providing a dynamic view of the molecular interactions. By simulating the complex in a virtual aqueous environment for nanoseconds or even microseconds, researchers can observe the flexibility of both the ligand and the protein, confirm the persistence of key interactions (like hydrogen bonds), and calculate the binding free energy with greater accuracy. This provides crucial insights into the stability and kinetics of the binding event that static docking models cannot capture.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This approach is fundamental for optimizing lead compounds and predicting the activity of molecules that have not yet been synthesized.
The development of a QSAR model begins with a dataset of structurally related compounds, in this case, analogues of this compound, for which the biological activity (e.g., IC50 values against a specific enzyme) has been experimentally determined. The goal is to build a statistical model where the biological activity is a function of calculated molecular properties, known as descriptors.
The process involves several steps:
Data Set Selection: A training set of diverse analogues is chosen to build the model, and a separate test set is used to validate its predictive power.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors representing various constitutional, electronic, and physicochemical properties are calculated.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are used to create an equation that best correlates the descriptors with the observed biological activity.
Model Validation: The model's robustness and predictive ability are rigorously tested using the compounds in the test set, ensuring it can accurately forecast the activity of new, untested molecules.
A successful QSAR model can guide the synthesis of new analogues by identifying which structural features are most likely to increase or decrease potency.
Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. In a QSAR study for this compound analogues, key descriptors would likely include:
Lipophilicity (LogP): Describes the compound's solubility in fatty or non-polar environments, which influences its ability to cross cell membranes.
Topological Polar Surface Area (TPSA): Represents the surface area of polar atoms (typically oxygen and nitrogen), which correlates with hydrogen bonding capacity and membrane permeability.
Molecular Weight (MW): The mass of the molecule.
Hydrogen Bond Donors/Acceptors: The number of N-H or O-H bonds (donors) and N or O atoms (acceptors), crucial for specific interactions with a biological target.
Van der Waals Volume: A measure of the molecule's size.
The QSAR model establishes a correlation between these descriptors and activity. For example, the model might reveal that higher lipophilicity and a specific number of hydrogen bond donors are positively correlated with activity, while a larger molecular weight is negatively correlated.
Illustrative QSAR Data for Hypothetical this compound Analogues
| Compound | R-Group (on Cyclohexane) | pIC50 (Activity) | LogP | TPSA (Ų) | MW ( g/mol ) | H-Bond Donors | H-Bond Acceptors |
| Parent | -H | 6.5 | 1.8 | 65.1 | 184.3 | 3 | 2 |
| Analogue 1 | 4-OH | 6.8 | 1.3 | 85.3 | 200.3 | 4 | 3 |
| Analogue 2 | 4-Cl | 7.1 | 2.5 | 65.1 | 218.7 | 3 | 2 |
| Analogue 3 | 4-CH3 | 6.3 | 2.3 | 65.1 | 198.3 | 3 | 2 |
| Analogue 4 | 2-F | 6.9 | 1.9 | 65.1 | 202.3 | 3 | 2 |
De Novo Design and Virtual Screening for Novel Analogues
When seeking to discover novel molecules with desired biological activity, de novo design and virtual screening are two powerful computational strategies.
Virtual Screening is a technique used to search large databases of existing chemical compounds to identify those most likely to bind to a specific biological target. This can be done in two ways:
Structure-Based Virtual Screening (SBVS): If the 3D structure of the target is known, millions of compounds can be computationally docked into its active site. Molecules are then ranked by their predicted binding affinity, and the top candidates are selected for experimental testing.
Ligand-Based Virtual Screening (LBVS): If the target structure is unknown but active molecules like this compound exist, their structural and chemical features can be used as a template to search for similar compounds in a database.
De Novo Design is an even more creative approach where novel molecular structures are built from scratch, either piece by piece or by evolving existing structures. An algorithm can use the this compound scaffold as a starting point, keeping key interacting fragments (like the amide group) while systematically growing or modifying other parts (like the aminobutyl chain or cyclohexane ring) to optimize interactions within the target's binding site. This method has the potential to generate highly novel and patentable chemical entities that might not exist in current compound libraries.
Conformational Analysis and Stereochemical Impact on Biological Activity
The three-dimensional shape (conformation) and spatial arrangement of atoms (stereochemistry) of a molecule are critical to its biological function, as interactions with protein targets are highly specific.
Conformational Analysis of this compound focuses on identifying its most stable, low-energy shapes. The cyclohexane ring is not planar; it predominantly adopts a strain-free "chair" conformation. In a substituted cyclohexane, a substituent can be in either an axial (perpendicular to the ring) or an equatorial (in the plane of the ring) position. For this compound, the bulky carboxamide group will strongly prefer the equatorial position to avoid steric clashes known as 1,3-diaxial interactions. The flexible aminobutyl side chain can also adopt numerous conformations, and computational methods can be used to determine which of these are energetically favorable and how they might fit into a receptor's binding pocket.
Stereochemical Impact becomes relevant when chirality is introduced. While this compound itself is achiral, many of its derivatives could contain stereocenters. Biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity, meaning that one enantiomer (non-superimposable mirror image) of a drug may be significantly more active than the other. Computational models can help predict and explain these differences by docking different stereoisomers into a target's active site to see which one forms more favorable interactions, thereby guiding the synthesis of the most potent isomer.
Analytical Method Development and Validation for N 4 Aminobutyl Cyclohexanecarboxamide
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation and quantification of individual components within a mixture. For a molecule like N-(4-aminobutyl)cyclohexanecarboxamide, which possesses both an amide and a primary amine group, chromatographic method development requires careful consideration of the compound's physicochemical properties.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. The development of an HPLC method for this compound would necessitate a systematic optimization of several key parameters to achieve the desired sensitivity, selectivity, and resolution.
Column Selection: The choice of the stationary phase is critical. A reversed-phase column, such as a C18 or C8, would be a logical starting point. For compounds with basic amine groups that can interact with residual silanols on the silica support, leading to peak tailing, an end-capped column or a column with a base-deactivated silica is often preferred. Alternatively, amide-functionalized stationary phases can offer reduced reactivity and improved reproducibility for amine-containing analytes. mtc-usa.com
Mobile Phase Composition: A typical mobile phase for a reversed-phase separation of this compound would consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is a crucial parameter; maintaining a pH below the pKa of the primary amine (typically around 9-10) will ensure it is in its protonated, more polar form, which can influence retention and peak shape. The use of a buffer, such as phosphate or acetate, is essential to maintain a stable pH. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the timely elution of the compound with good peak symmetry.
Detection: this compound lacks a significant chromophore, which makes UV detection challenging. While the amide bond provides some UV absorbance at low wavelengths (around 200-220 nm), sensitivity might be limited. To overcome this, several detection strategies can be employed:
Evaporative Light Scattering Detector (ELSD): This universal detector is not dependent on the optical properties of the analyte and can be a suitable option.
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a mass-based detector that provides a near-universal response.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) offers high sensitivity and selectivity, and provides valuable structural information.
Pre-column Derivatization: The primary amine group can be reacted with a derivatizing agent that introduces a chromophore or fluorophore, allowing for sensitive UV or fluorescence detection. sigmaaldrich.comresearchgate.net
A hypothetical HPLC method for this compound is outlined in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | ELSD or LC-MS |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. acs.org The direct analysis of this compound by GC can be challenging due to its polarity and relatively high boiling point, which can lead to poor peak shape and thermal degradation. labrulez.com
To address these issues, derivatization is a common strategy. The primary amine and the secondary amide can be derivatized to increase volatility and reduce polarity. Acylation with reagents like trifluoroacetic anhydride (TFAA) is a widely used procedure for the GC analysis of primary and secondary amines. researchgate.net
GC-MS Analysis: Coupling GC with a mass spectrometer (GC-MS) is a highly effective technique for the identification and quantification of derivatized this compound. The mass spectrometer provides fragmentation patterns that can confirm the identity of the analyte.
A potential GC method for the derivatized compound is presented below.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of a molecule in solution. For this compound, both ¹H and ¹³C NMR would provide crucial information.
¹H NMR: The ¹H NMR spectrum would show distinct signals for the protons in the cyclohexyl ring, the butyl chain, and the N-H protons of the amide and amine groups. The protons on the butyl chain adjacent to the nitrogen atoms would be deshielded and appear at a higher chemical shift. The N-H protons often appear as broad signals. libretexts.org The integration of the signals would correspond to the number of protons in each environment.
¹³C NMR: The ¹³C NMR spectrum would show a signal for the carbonyl carbon of the amide group in the range of 160-180 ppm. scielo.br The carbons of the cyclohexyl ring and the butyl chain would appear in the aliphatic region.
Due to restricted rotation around the C-N amide bond, it is possible to observe separate signals for conformers at room temperature, particularly in the ¹H NMR spectrum. nanalysis.comazom.com
Expected ¹H NMR Chemical Shifts:
| Protons | Expected Chemical Shift (ppm) |
| Cyclohexyl CH | 1.0 - 2.0 |
| Butyl CH₂ | 1.4 - 1.7 |
| CH₂-NH₂ | ~2.7 |
| CH₂-NHCO | ~3.2 |
| Amide NH | 7.5 - 8.5 (broad) |
| Amine NH₂ | 1.0 - 3.0 (broad) |
Mass spectrometry (MS) is a sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.
For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique, likely producing a prominent protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental formula.
Under electron ionization (EI) or through collision-induced dissociation (CID) in an MS/MS experiment, the molecule would be expected to fragment. A common fragmentation pathway for amides is the cleavage of the N-CO bond. nih.gov This would result in the formation of a cyclohexyl acylium ion and a protonated 1,4-diaminobutane (B46682) fragment.
Expected Mass Spectrometric Fragments:
| Fragment | m/z (expected) |
| [M+H]⁺ | 199.186 |
| [Cyclohexyl-C=O]⁺ | 111.081 |
| [H₂N-(CH₂)₄-NH₃]⁺ | 89.107 |
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the amide and amine groups.
N-H Stretching: The primary amine would show two N-H stretching bands in the region of 3500-3300 cm⁻¹, while the secondary amide would show a single N-H stretching band in the same region. blogspot.com
C=O Stretching (Amide I): A strong absorption band for the carbonyl group of the amide would be expected around 1640 cm⁻¹. spectroscopyonline.com
N-H Bending (Amide II): A characteristic N-H bending vibration for the secondary amide would appear around 1550 cm⁻¹. spectroscopyonline.com
C-H Stretching: Aliphatic C-H stretching vibrations from the cyclohexyl and butyl groups would be observed just below 3000 cm⁻¹.
Characteristic IR Absorption Bands:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3500 - 3300 (two bands) |
| Secondary Amide | N-H Stretch | 3300 - 3100 (one band) |
| Amide | C=O Stretch (Amide I) | ~1640 |
| Secondary Amide | N-H Bend (Amide II) | ~1550 |
| Aliphatic | C-H Stretch | 2950 - 2850 |
Method Validation Parameters for Academic Research Applications
The validation of an analytical method is essential to ensure that the data generated is reliable, reproducible, and suitable for its intended purpose. For academic research applications involving this compound, method validation demonstrates that the analytical procedure is well-characterized and capable of producing dependable results. The core parameters for validation include specificity, selectivity, linearity, range, accuracy, precision, robustness, and reproducibility. These parameters collectively ensure the quality and consistency of analytical data. nih.gov
Specificity and Selectivity
Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. These could include impurities, degradation products, or matrix components. Selectivity is a comparative term that refers to the ability of a method to distinguish and quantify the analyte from other substances in the sample.
For this compound, a typical approach to demonstrating specificity would involve high-performance liquid chromatography (HPLC) coupled with a UV detector or a mass spectrometer (MS).
No Interference at Retention Time: The primary test involves running a blank sample (matrix without the analyte) and a sample spiked with potential interfering substances (such as synthesis precursors like cyclohexanecarboxylic acid and 1,4-diaminobutane). The resulting chromatograms should show no significant peaks at the retention time of this compound.
Peak Purity Analysis: When using HPLC with a photodiode array (PDA) detector, peak purity analysis can be performed. This test compares the UV spectra across the analyte peak and indicates whether the peak is attributable to a single compound.
Mass Spectrometry: For LC-MS/MS methods, selectivity is demonstrated by monitoring specific precursor-to-product ion transitions for the analyte, which provides a high degree of certainty that the signal is from this compound and not from other co-eluting compounds. bioanalysis-zone.com
Linearity and Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
To establish linearity, a series of at least five to six standard solutions of this compound at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the analytical response (e.g., peak area) against the concentration. The relationship is typically evaluated by calculating the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be greater than 0.99.
Hypothetical Linearity Data for this compound by HPLC-UV
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 15,234 |
| 5.0 | 76,150 |
| 10.0 | 151,980 |
| 25.0 | 380,105 |
| 50.0 | 758,990 |
| 100.0 | 1,521,050 |
Regression Analysis:
Linear Regression Equation: y = 15205x + 150
Coefficient of Determination (r²): 0.9998
Accuracy and Precision
Accuracy is the measure of the closeness of the experimental value to the true or accepted value. It is often expressed as the percent recovery of a known amount of analyte added to a sample or as a percentage bias from the nominal concentration.
Precision describes the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is typically evaluated at three levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Reproducibility: The precision between laboratories.
For this compound, accuracy and precision are determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the established range. The acceptance criteria for academic research are often that the mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and the precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ). nih.gov
Hypothetical Intra-day and Inter-day Accuracy and Precision Data
| QC Level | Nominal Conc. (µg/mL) | Intra-day (n=6) Mean Measured Conc. (µg/mL) | Accuracy (% Bias) | Precision (%CV) | Inter-day (n=18 over 3 days) Mean Measured Conc. (µg/mL) | Accuracy (% Bias) | Precision (%CV) |
| Low | 3.0 | 2.95 | -1.7% | 4.5% | 3.08 | +2.7% | 6.8% |
| Medium | 40.0 | 41.2 | +3.0% | 2.8% | 39.5 | -1.3% | 4.1% |
| High | 80.0 | 78.9 | -1.4% | 2.1% | 81.1 | +1.4% | 3.5% |
Robustness and Reproducibility
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include:
Changes in the pH of the mobile phase.
Variations in the mobile phase composition (e.g., ±2% change in organic solvent).
Different column temperatures (e.g., ±5 °C).
Different columns (e.g., from different batches).
Different flow rates (e.g., ±0.1 mL/min).
Reproducibility is tested by having the analytical method performed by different analysts in different laboratories to determine the variability between results. This is a key parameter for methods intended for widespread use or for inter-laboratory studies. The results from a robustness or reproducibility study are often evaluated by statistical analysis, such as an analysis of variance (ANOVA), to determine if the small changes introduced have a significant effect on the analytical outcome.
Bioanalytical Method Development for Biological Sample Analysis
The development of a bioanalytical method for quantifying this compound in biological matrices like plasma, serum, or urine is a critical step for preclinical and clinical research. The primary goal is to develop a reliable and reproducible method for selective and accurate measurement of the analyte in a complex biological environment. japsonline.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high sensitivity and selectivity. bioanalysis-zone.com
Key steps in bioanalytical method development include:
Sample Preparation: This is a crucial step to remove interfering substances (e.g., proteins, lipids) from the biological matrix and to concentrate the analyte. researchgate.net Common techniques include:
Protein Precipitation (PPT): A simple and fast method where an organic solvent (like acetonitrile or methanol) is added to the plasma sample to precipitate proteins.
Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent.
Solid-Phase Extraction (SPE): This technique provides a cleaner extract by passing the sample through a sorbent bed that retains the analyte, which is then eluted with a suitable solvent. SPE is often preferred for achieving the lowest limits of quantification.
Chromatographic Separation: A suitable HPLC or UPLC (Ultra-Performance Liquid Chromatography) method is developed to separate this compound from endogenous matrix components and any potential metabolites. Given the polar nature of the compound (due to the primary amine and amide groups), a reversed-phase C18 column with an aqueous-organic mobile phase containing a modifier like formic acid or ammonium formate is a common starting point.
Mass Spectrometric Detection: For LC-MS/MS, the instrument is tuned to the specific mass-to-charge ratio (m/z) of this compound. The compound is fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM) and provides excellent selectivity.
Use of an Internal Standard (IS): An IS is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and QCs at a constant concentration. It is used to correct for variability during sample processing and analysis. A stable isotope-labeled version of this compound would be the ideal IS.
Method Validation: Once developed, the method undergoes a rigorous validation process as described in section 8.3, but with additional experiments specific to bioanalysis, such as matrix effect evaluation and stability studies (freeze-thaw, short-term, and long-term stability). ich.org
Illustrative Bioanalytical Method for this compound in Human Plasma
| Parameter | Description |
| Analytical Technique | UPLC-MS/MS |
| Sample Preparation | Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge |
| Chromatographic Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile(Gradient elution) |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (MRM) | Analyte: e.g., m/z 199.2 → 87.1Internal Standard: e.g., m/z 204.2 → 92.1 (hypothetical stable isotope labeled) |
| Calibration Range | 0.5 - 500 ng/mL |
Future Perspectives and Translational Research Opportunities for N 4 Aminobutyl Cyclohexanecarboxamide
Exploration of New Therapeutic Areas and Indications
While direct pharmacological data on N-(4-aminobutyl)cyclohexanecarboxamide is not extensively available in public literature, the known biological activities of structurally related cyclohexanecarboxamide (B73365) derivatives provide a rational basis for exploring its therapeutic potential in several key areas.
One promising area is in the management of cardiovascular diseases . Certain 4-amino(alkyl)cyclohexane-1-carboxamide compounds have been noted for their potent and long-lasting effects in increasing coronary, cerebral, renal, and peripheral blood flow, suggesting their utility as antihypertensive agents. This vasorelaxant activity is thought to be linked to the modulation of intracellular calcium concentrations in smooth muscle cells. Given its structural similarities, this compound could be investigated for similar vasodilatory and blood pressure-lowering effects.
Furthermore, the cyclohexanecarboxamide scaffold is present in molecules that exhibit anti-inflammatory and analgesic properties . Derivatives of cyclohex-1-ene-1-carboxylic acid have been synthesized and shown to possess significant anti-inflammatory and antiproliferative activities, with some compounds demonstrating a strong inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This raises the possibility that this compound could be developed as a novel agent for treating inflammatory conditions.
The potential for antimicrobial applications also warrants investigation. Various cyclohexane (B81311) derivatives have demonstrated activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The aminobutyl side chain of this compound could potentially enhance its interaction with microbial cell membranes, contributing to its antimicrobial efficacy.
Finally, some cyclohexanone (B45756) derivatives, which share a core cyclic structure, have been explored for their anticancer activities . These compounds have shown cytotoxicity against various cancer cell lines. The exploration of this compound in oncological models could reveal novel antiproliferative or cytotoxic effects.
| Compound Class | Reported Biological Activity | Potential Therapeutic Area for this compound |
|---|---|---|
| 4-Amino(alkyl)cyclohexane-1-carboxamide derivatives | Increased blood flow, antihypertensive effects | Cardiovascular Diseases (e.g., Hypertension) |
| Cyclohex-1-ene-1-carboxylic acid derivatives | Anti-inflammatory, antiproliferative, cytokine inhibition (TNF-α, IL-6) | Inflammatory Disorders |
| Cyclohexane derivatives | Antimicrobial activity against various bacteria | Infectious Diseases |
| Cyclohexanone derivatives | Anticancer activity against various cell lines | Oncology |
Design and Synthesis of Advanced this compound Conjugates and Prodrugs
To enhance the therapeutic potential of this compound, the design of advanced drug delivery systems, such as conjugates and prodrugs, is a critical next step. These approaches can improve the compound's pharmacokinetic profile, enhance its target specificity, and reduce potential off-target effects.
Prodrug Strategies: The primary amine of the aminobutyl group is an ideal handle for prodrug development. nih.gov Ester, carbonate, or carbamate (B1207046) linkages can be employed to mask this amine, potentially improving oral bioavailability by increasing lipophilicity and facilitating passive diffusion across the intestinal membrane. nih.gov These linkages can be designed to be cleaved by ubiquitous esterases in the body, releasing the active parent compound. Another approach could involve the formation of N-Mannich bases, which can increase lipophilicity and suppress the pKa of the amine, leading to a greater proportion of the unionized form at intestinal pH. nih.gov
Drug Conjugation: The carboxamide and aminobutyl moieties offer sites for conjugation to larger molecules, such as polymers, peptides, or antibodies. For instance, conjugation to polyethylene (B3416737) glycol (PEG) could improve the compound's solubility and circulation half-life. Antibody-drug conjugates (ADCs) represent a more targeted approach, where this compound could be linked to an antibody that specifically recognizes a target on diseased cells, such as cancer cells. Amide coupling is a well-established method for creating ADCs by linking a payload to lysine (B10760008) residues on the antibody. nih.gov
| Strategy | Functional Group Targeted | Potential Advantage | Example Linkage |
|---|---|---|---|
| Prodrug | Primary Amine | Improved oral bioavailability, enhanced membrane permeability | Carbamate, Ester, N-Mannich base |
| Polymer Conjugation (e.g., PEGylation) | Amine or Carboxamide | Increased solubility, longer circulation time | Amide bond |
| Antibody-Drug Conjugate (ADC) | Amine or Carboxamide | Targeted delivery to specific cells, reduced systemic toxicity | Amide bond to antibody lysine residues |
Integration with Systems Biology and Omics Approaches
A comprehensive understanding of the mechanism of action of this compound and its effects on biological systems can be achieved through the integration of systems biology and various "omics" technologies. nih.gov These approaches can help in identifying novel drug targets, understanding disease pathogenesis, and discovering predictive biomarkers for therapeutic response.
If this compound is pursued for cardiovascular indications, a systems pharmacology approach could be employed to analyze its interactions with a network of cardiovascular drugs, targets, and disease-associated genes. nih.gov This can provide insights into its potential for multi-target therapy, which is often beneficial in complex diseases like cardiovascular disorders. nih.gov
For potential anti-inflammatory applications, multi-omics approaches can be invaluable. nih.gov Transcriptomics (RNA sequencing) can reveal changes in gene expression in immune cells treated with the compound, identifying pathways that are modulated. Proteomics can identify changes in protein levels and post-translational modifications, while metabolomics can provide a snapshot of the metabolic state of the cells. Integrating these datasets can provide a holistic view of the compound's anti-inflammatory mechanism. nih.gov For example, lipidomics, a subset of metabolomics, could be particularly relevant in cardiovascular research to identify lipid biomarkers. nih.gov
Challenges and Opportunities in Developing this compound-Based Chemical Probes and Therapeutics
The development of this compound as a therapeutic agent or a chemical probe is not without its challenges. The primary hurdle is the current lack of fundamental research on its synthesis, purification, and biological activity. Significant medicinal chemistry efforts will be required to develop efficient synthetic routes and to perform initial biological screening to identify its primary targets and mechanisms of action.
Another challenge lies in the potential for off-target effects. The structural motifs of the compound could allow for interactions with multiple biological targets, which could lead to unforeseen side effects. Thorough preclinical safety and toxicology studies will be essential to de-risk its development.
Despite these challenges, there are significant opportunities. The structural simplicity of this compound makes it an attractive starting point for the development of a library of analogs. Structure-activity relationship (SAR) studies can be conducted to optimize its potency, selectivity, and pharmacokinetic properties.
The development of a chemical probe based on this scaffold could also be a valuable endeavor. A well-characterized probe could be used to investigate the biological roles of its targets in health and disease, potentially uncovering new therapeutic avenues. The existing knowledge base on related cyclohexanecarboxamide derivatives provides a strong rationale for pursuing this compound, offering a head start in a field where novel chemical matter is highly sought after.
Q & A
Q. What are the common synthetic routes for preparing N-(4-aminobutyl)cyclohexanecarboxamide and its derivatives?
- Methodological Answer : The compound can be synthesized via copper-catalyzed alkylation of amides with unactivated secondary alkyl halides. For example, cyclohexanecarboxamide derivatives are typically prepared by reacting cyclohexanecarboxylic acid with alkyl halides (e.g., 4-bromoheptane or 2-bromooctane) in the presence of a copper catalyst. Reaction conditions include anhydrous solvents (e.g., ether or THF) and temperatures between 60–80°C. Purification is achieved via column chromatography (e.g., hexane/ethyl acetate gradients), yielding products with ~60–92% efficiency depending on the alkyl halide used . Key Data:
- Yield range: 64–92% (isolated as white solids)
- Characterization: ¹H/¹³C NMR, FT-IR, and MS confirm structure and purity .
Q. How is structural characterization of this compound performed?
- Methodological Answer : Structural validation employs:
- NMR Spectroscopy : ¹H NMR (500 MHz, CDCl₃) identifies proton environments (e.g., δ 5.08 ppm for amide NH). ¹³C NMR confirms carbonyl (δ ~175 ppm) and cyclohexane carbons .
- FT-IR : Peaks at ~3276 cm⁻¹ (N-H stretch) and ~1635 cm⁻¹ (amide C=O) are diagnostic .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 225.3 for C₁₄H₂₇NO) match calculated values .
Q. What are the primary applications of cyclohexanecarboxamide derivatives in biomedical research?
- Methodological Answer : These derivatives are explored as:
- Radiotracers : For PET imaging of serotonin receptors (e.g., ¹⁸F-Mefway and ¹⁸F-FCWAY target 5-HT₁A receptors in neuroimaging). Structural modifications (e.g., fluoromethyl groups) enhance binding specificity .
- Pharmacological Probes : Interactions with biological targets (e.g., enzymes, transporters) are studied using competitive binding assays and autoradiography .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve diastereoselectivity in cyclohexanecarboxamide synthesis?
- Methodological Answer : Diastereomer ratios (e.g., 96:4) are controlled by:
- Catalyst Selection : Copper(I) iodide with phenanthroline ligands enhances stereochemical outcomes .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) favor transition-state stabilization.
- Temperature : Lower temperatures (e.g., 0°C) reduce epimerization.
Post-reaction, ¹H NMR of crude mixtures quantifies diastereomers before purification .
Q. How do conflicting bioactivity results arise in receptor-binding studies of cyclohexanecarboxamide derivatives?
- Methodological Answer : Discrepancies may stem from:
- Stereochemical Variations : Enantiomers (e.g., trans- vs. cis- substitution) exhibit differing receptor affinities. For example, ¹⁸F-FCWAY shows higher 5-HT₁A specificity than ¹⁸F-Mefway due to fluoromethyl positioning .
- Purity Issues : Trace impurities from incomplete purification (e.g., residual alkyl halides) can skew assay results. Cross-validation via HPLC-MS is critical .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Conflicting NMR/IR data are addressed by:
- 2D NMR Techniques : COSY and HSQC resolve overlapping signals (e.g., cyclohexane chair conformers) .
- X-ray Crystallography : Absolute configuration is confirmed via crystal structure analysis (e.g., C=O bond lengths in amide derivatives) .
- Computational Modeling : DFT calculations predict vibrational frequencies (FT-IR) and chemical shifts (NMR) for comparison .
Q. How are cyclohexanecarboxamide derivatives tailored for specific pharmacological applications?
- Methodological Answer : Structural modifications include:
- Functional Group Addition : Fluorine or methoxy groups enhance blood-brain barrier penetration (e.g., 4-methoxyphenyl derivatives in neuroimaging) .
- Side Chain Variation : Alkyl chains (e.g., tert-butyl) modulate lipophilicity and metabolic stability. In vitro assays (e.g., microsomal stability tests) guide optimization .
Case Studies
Case Study: Comparative Analysis of ¹⁸F-Mefway vs. ¹⁸F-FCWAY for 5-HT₁A Receptor Quantification
- Experimental Design :
- Radiolabeling : ¹⁸F incorporation via nucleophilic substitution on precursor molecules .
- Binding Assays : Competitive displacement with WAY-100635 (a 5-HT₁A antagonist) quantifies receptor affinity .
- Key Findings :
- ¹⁸F-FCWAY exhibits higher receptor specificity (Kᵢ = 0.8 nM) but faster metabolic clearance than ¹⁸F-Mefway (Kᵢ = 1.2 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
